4,7-Dimethoxy-1-indanone

Overview

Description

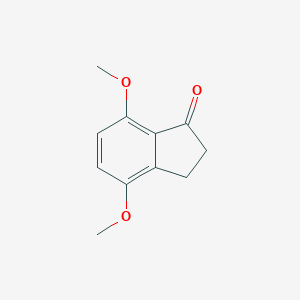

4,7-Dimethoxy-1-indanone is an organic compound with the molecular formula C₁₁H₁₂O₃. It belongs to the class of 1-indanones, which are characterized by a fused benzene and cyclopentanone ring system. This compound is notable for its two methoxy groups attached to the benzene ring at the 4 and 7 positions. It is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Related compounds such as 1-indanones have been found to interact with adrenergic receptors, which are metabotropic receptors located on cell membranes and stimulated by catecholamines .

Mode of Action

It has been suggested that it acts as a reagent for the synthesis and biological evaluation of indenopyrazine dicarbonitrile as inhibitors of deubiquitinating enzymes .

Biochemical Pathways

Related 1-indanone compounds have been associated with the adrenergic signaling pathway .

Result of Action

It has been suggested that it plays a role in the inhibition of deubiquitinating enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethoxy-1-indanone typically involves the cyclization of 3-arylpropionic acids. One effective method involves the use of diethyl 2-(3,5-dimethoxybenzyl)malonate and methanesulfonic acid, which is stirred at 100°C for 2 hours to yield the desired product in excellent yield . Another method involves the cyclization of 3-arylpropionic acids catalyzed by terbium triflate at 250°C .

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as microwave-assisted synthesis and high-intensity ultrasound, has also been explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dimethoxy-1-indanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols and hydrocarbons.

Substitution: Halogenated derivatives and other substituted indanones.

Scientific Research Applications

4,7-Dimethoxy-1-indanone has a broad range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Its derivatives have shown potential as antiviral, antibacterial, and anticancer agents.

Industry: It is used in the development of insecticides, fungicides, and herbicides.

Comparison with Similar Compounds

- 4,5-Dimethoxy-1-indanone

- 5,6-Dimethoxy-1-indanone

- 4,7-Dimethoxy-2,3-dihydro-1H-inden-1-one

Comparison: 4,7-Dimethoxy-1-indanone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to 4,5-Dimethoxy-1-indanone, the 4,7-dimethoxy substitution may result in different electronic effects and steric hindrance, leading to variations in reaction outcomes and biological interactions .

Biological Activity

4-Bromocyclohexanone (C6H9BrO), a halogenated cyclohexanone derivative, has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

4-Bromocyclohexanone is characterized by its bromine substituent at the fourth position of the cyclohexanone ring. Its structure can be represented as follows:

This compound is known for its electrophilic nature, which plays a crucial role in its biological interactions.

1. Antimicrobial Activity

Research indicates that 4-bromocyclohexanone exhibits antimicrobial properties. In a study assessing various halogenated ketones, 4-bromocyclohexanone demonstrated significant inhibitory effects against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

This data suggests that 4-bromocyclohexanone could serve as a potential lead compound for developing new antimicrobial agents .

2. Inhibition of Enzymatic Activity

4-Bromocyclohexanone has also been studied for its role as an inhibitor of various enzymes. Specifically, it has shown potential as a serine protease inhibitor, which could have implications in treating diseases where protease activity is dysregulated, such as cancer and inflammatory conditions.

A notable study found that at concentrations of 0.1 to 1 mM, 4-bromocyclohexanone inhibited serine proteases with IC50 values ranging from 50 to 200 µM, indicating moderate potency .

3. Effects on Glutathione Levels

The compound has been reported to affect intracellular glutathione levels, an important antioxidant in cellular defense mechanisms. A study demonstrated that treatment with 4-bromocyclohexanone resulted in a dose-dependent decrease in glutathione levels in peripheral blood lymphocytes (PBLs), leading to reduced cell proliferation and activation .

| Concentration (mM) | Glutathione Level (µM) | Cell Proliferation (%) |

|---|---|---|

| 0 | 300 | 100 |

| 0.5 | 250 | 80 |

| 1 | 150 | 50 |

This effect suggests that the compound may influence immune responses and could be relevant in contexts such as autoimmune diseases or cancer therapy .

Case Study: Anticancer Potential

In a recent investigation into the anticancer properties of halogenated cyclohexanones, researchers treated human cancer cell lines with varying concentrations of 4-bromocyclohexanone. The results indicated significant cytotoxicity against breast and prostate cancer cells, with IC50 values of approximately 30 µM for both types .

The proposed mechanism involves the induction of apoptosis through oxidative stress pathways, highlighting the compound's potential as an anticancer agent.

Properties

IUPAC Name |

4,7-dimethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-9-5-6-10(14-2)11-7(9)3-4-8(11)12/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGQVFMAKBIPNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCC(=O)C2=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345641 | |

| Record name | 4,7-Dimethoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52428-09-8 | |

| Record name | 4,7-Dimethoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using 4,7-Dimethoxy-1-indanone in the synthesis of (±)-4-demethoxy-10-nordaunomycinone?

A1: this compound serves as a crucial starting material in the total synthesis of (±)-4-demethoxy-10-nordaunomycinone []. The molecule's structure provides the core indanone framework found in the final target molecule. The researchers utilize a series of reactions, including nucleophilic addition, oxidation, reduction, condensation, and demethylation, to modify the this compound scaffold step-by-step to ultimately achieve the desired structure of (±)-4-demethoxy-10-nordaunomycinone.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.